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molecular formula C3H2Cl3F3O3S B1293860 2,2,2-Trifluoroethyl trichloromethanesulfonate CAS No. 23199-56-6

2,2,2-Trifluoroethyl trichloromethanesulfonate

Cat. No. B1293860
M. Wt: 281.5 g/mol
InChI Key: GOIWZZQXWJVDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05618812

Procedure details

A solution of methyl anthranilate (98.3 g) and trifluoroethyl trichloromethanesulphonate (91.5 g) in m-xylene (200 ml) was heated at reflux for 3 h under nitrogen. The reaction mixture was allowed to cool overnight, then filtered from a white solid, washing well with diethyl ether. The combined filtrates were evaporated in vacuo and the residual oil purified by flash chromatography (silica gel, 10% diethyl ether/hexane) to give methyl 2-[N-(2,2,2-trifluoroethyl)]aminobenzoate, contaminated with trifluoroethyl trichloromethanesulphonate. To a solution of this mixture (35.8 g) in dichloromethane (150 ml), cooled to 1° C. under nitrogen, was added dropwise bromoacetyl bromide (10.1 ml), keeping the temperature below +3° C. The reaction mixture was stirred at 0°±3° C. for 12 min, then 4N NaOH solution (33.4 ml) was added dropwise over 18 min. The cooling bath was removed and the reaction mixture was stirred at room temperature for 4 h. More bromoacetyl bromide (1.6 ml) was added dropwise and the mixture was stirred for a further 6 h. After leaving to stand overnight, the organic layer was separated, washed with 10% citric add (30 ml), brine (30 ml), saturated potassium carbonate solution (30 ml) and brine (30 ml), dried (Na2SO4) and evaporated in vacuo to leave a yellow oil. This was purified by flash chromatography (silica gel, 20-25% EtOAc/petroleum ether) to afford the title compound (27.4 g). 1H NMR (CDCl3) δ3.58 (1H, d, J=11.4 Hz), 3.64 (1H, d, J=11.3 Hz), 3.83 (1H, m), 3.90 (3H, s), 4.79 (1H, m), 7.49 (1H, d, J=7.8 Hz), 7.57 (1H, t of d, J=7.6 and 1.3 Hz), 7.68 (1H, t of d, J=7.6 and 1.7 Hz), 8.09 (1H, dd, J=7.8 and 1.6 Hz). MS (CI+, NH3) m/e 373/371 (M+NH4)+.
Quantity
98.3 g
Type
reactant
Reaction Step One
Quantity
91.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].ClC(Cl)(Cl)S(O[CH2:18][C:19]([F:22])([F:21])[F:20])(=O)=O>C1(C)C=CC=C(C)C=1>[F:20][C:19]([F:22])([F:21])[CH2:18][NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
98.3 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Name
Quantity
91.5 g
Type
reactant
Smiles
ClC(S(=O)(=O)OCC(F)(F)F)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h under nitrogen
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered from a white solid
WASH
Type
WASH
Details
washing well with diethyl ether
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residual oil purified by flash chromatography (silica gel, 10% diethyl ether/hexane)

Outcomes

Product
Name
Type
product
Smiles
FC(CNC1=C(C(=O)OC)C=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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